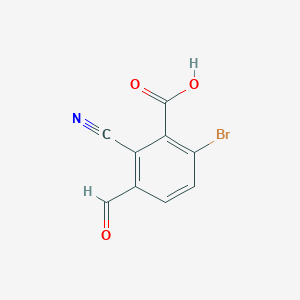
6-Bromo-2-cyano-3-formylbenzoic acid
Übersicht
Beschreibung
6-Bromo-2-cyano-3-formylbenzoic acid is a useful research compound. Its molecular formula is C9H4BrNO3 and its molecular weight is 254.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow it to participate in various chemical reactions, making it versatile for creating derivatives with specific properties.
Table 1: Reactions Involving 6-Bromo-2-cyano-3-formylbenzoic Acid
| Reaction Type | Product | Description |
|---|---|---|
| Oxidation | 6-Bromo-2-cyano-3-carboxybenzoic acid | Converts the formyl group to a carboxylic acid. |
| Reduction | 6-Bromo-2-cyano-3-aminomethylbenzoic acid | Reduces the cyano group to an amine. |
| Substitution | Various substituted derivatives | Depends on the nucleophile used. |
Biochemical Probes
Due to its ability to interact with biological molecules, this compound can be utilized in the development of biochemical probes. These probes are essential for studying enzyme activities and receptor interactions, thereby advancing our understanding of biochemical pathways.
Medicinal Chemistry
The compound has been explored for its potential therapeutic applications. For instance, derivatives of this compound have shown promise as inhibitors for various biological targets, including those related to pain management and inflammation through mechanisms involving prostaglandin receptors .
Case Study: EP1 Receptor Antagonism
Research indicates that compounds similar to this compound may act as antagonists at EP1 receptors, which are implicated in pain pathways. This suggests potential applications in treating conditions such as arthritis and other inflammatory diseases .
Industrial Applications
In industrial settings, this compound can be used in the production of specialty chemicals. Its unique structure allows it to be incorporated into materials with specific properties, enhancing their functionality.
Table 2: Industrial Uses of this compound
| Application Area | Use Case |
|---|---|
| Specialty Chemicals | Production of polymers with enhanced properties |
| Material Science | Development of coatings and adhesives |
Eigenschaften
IUPAC Name |
6-bromo-2-cyano-3-formylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrNO3/c10-7-2-1-5(4-12)6(3-11)8(7)9(13)14/h1-2,4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSMVKGTZWEJFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)C#N)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















